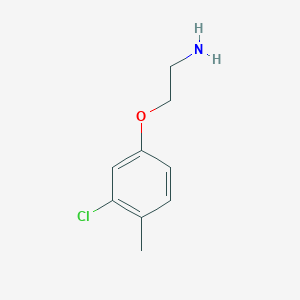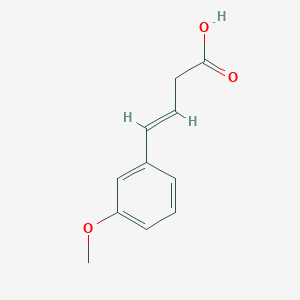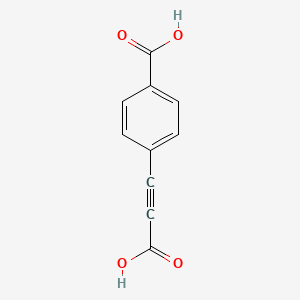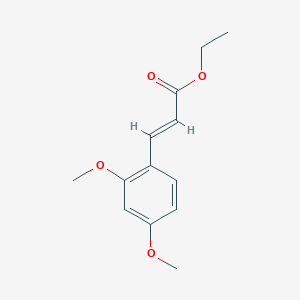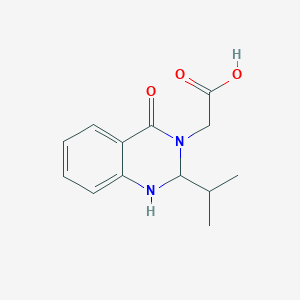![molecular formula C13H16O2 B7884356 methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B7884356.png)
methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in fruits and flowers. This particular ester is derived from 4-isopropylcinnamic acid, which features a benzene ring substituted with an isopropyl group and a cinnamic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylcinnamic acid methyl ester typically involves the esterification of 4-isopropylcinnamic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions: methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-isopropylcinnamic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: 4-Isopropylcinnamic acid and methanol.
Reduction: 4-Isopropylcinnamyl alcohol.
Substitution: Various substituted esters or amides.
科学的研究の応用
methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The ester can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-isopropylcinnamic acid methyl ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The released 4-isopropylcinnamic acid can then interact with cellular pathways, potentially influencing processes such as inflammation and oxidative stress.
類似化合物との比較
4-Isopropylcinnamic acid: The parent compound of the ester.
4-Isobutylcinnamic acid methyl ester: A similar ester with an isobutyl group instead of an isopropyl group.
Cinnamic acid methyl ester: The ester of cinnamic acid without any substituents on the benzene ring.
Uniqueness: methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological systems. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other cinnamic acid esters.
特性
IUPAC Name |
methyl (E)-3-(4-propan-2-ylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDXRCVVQYSIJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
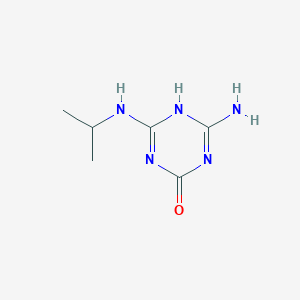
![3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile](/img/structure/B7884276.png)
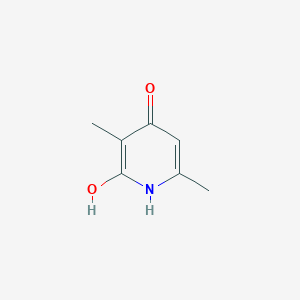
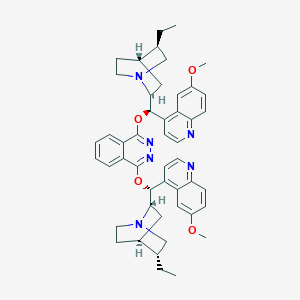
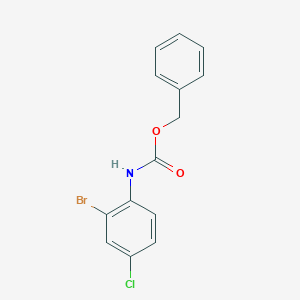
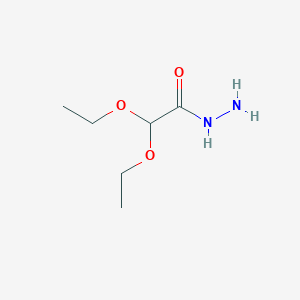
![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7884317.png)
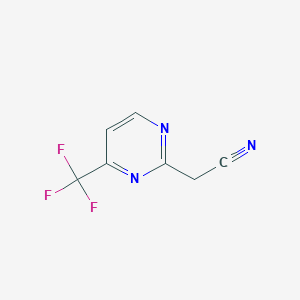
![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)
